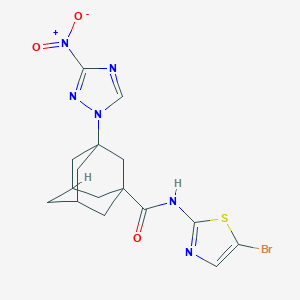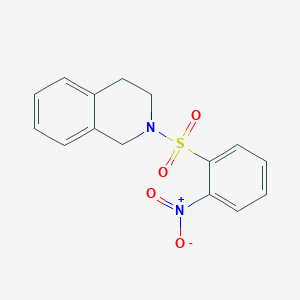
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl)sulfonyltryptophan: Another sulfonamide compound with similar structural features.
(2-nitrophenyl)sulfonyl derivatives: Various derivatives with different substituents on the tetrahydroisoquinoline ring.
Uniqueness
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a nitrophenyl sulfonyl group with a tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)14-7-3-4-8-15(14)22(20,21)16-10-9-12-5-1-2-6-13(12)11-16/h1-8H,9-11H2 |
InChI Key |
OFCQHSXIWRHXFF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446655.png)
![4-Isopropyl 2-methyl 5-[(3-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B446659.png)
![Ethyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B446660.png)
![3-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B446662.png)
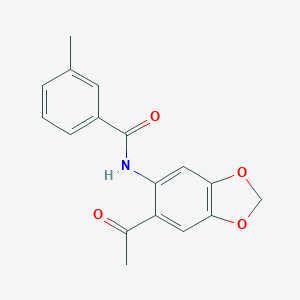

![N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446665.png)
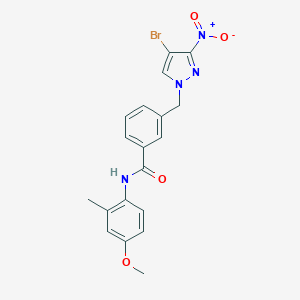
![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B446669.png)
![{5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2-furyl}methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B446670.png)
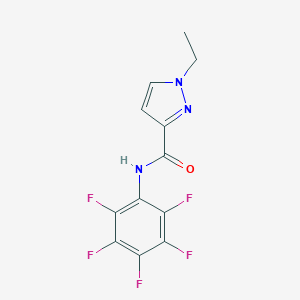
![Propyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446674.png)

